N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
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Overview
Description
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is a chemical compound with the molecular formula C19H21NOS.C2H2O4 and a molecular weight of 401.481. This compound is used as an impurity in the production of Duloxetine, an antidepressant medication. Duloxetine is a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which helps in the treatment of stress urinary incontinence and other mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves several steps. One common method includes the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form 1-naphthalenyloxy-2,3-epoxypropane. This intermediate is then reacted with N,N-dimethyl-3-thiophenepropanamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the naphthalenyloxy group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders and stress urinary incontinence.
Industry: Used in the production of antidepressant medications and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves its interaction with neurotransmitter systems. It acts as a dual serotonin and norepinephrine reuptake inhibitor, similar to Duloxetine. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, thereby enhancing neurotransmission and improving mood .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: A well-known antidepressant with a similar mechanism of action.
Venlafaxine: Another SNRI used to treat depression and anxiety disorders.
Desvenlafaxine: A derivative of Venlafaxine with similar therapeutic effects.
Uniqueness
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is unique due to its specific structural features, including the thiophene ring and the naphthalenyloxy group. These structural elements contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of Duloxetine .
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZDOTXQWKUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600408 |
Source
|
Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-26-6 |
Source
|
Record name | Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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